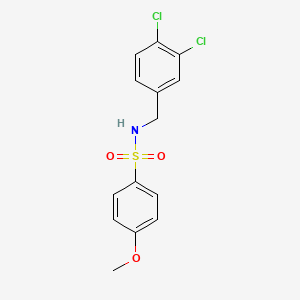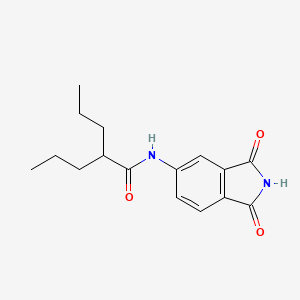
N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as PEP, is a chemical compound with potential therapeutic applications. PEP is a piperazine derivative that has been studied for its potential use in treating various diseases and conditions.
作用机制
The exact mechanism of action of N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is also stable and can be stored for long periods of time. However, there are also some limitations to using N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in lab experiments. It has a relatively low solubility in water, which can make it difficult to work with. In addition, N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has not been extensively studied in humans, so its safety and efficacy in humans is not well established.
未来方向
There are several future directions for research on N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One area of interest is its potential use in treating psychiatric disorders, such as anxiety and depression. Another area of interest is its potential use in treating cancer. Further studies are needed to determine the safety and efficacy of N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in humans. In addition, new synthetic methods for N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide may be developed to improve its solubility and other properties.
合成方法
N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can be synthesized through a multi-step process that involves the reaction of 2-aminopyrimidine with 2-bromoethylbenzene to form 2-(2-bromoethyl)pyrimidine. This intermediate is then reacted with 1-(2-pyrimidinyl)piperazine to form the final product, N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. The synthesis of N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been optimized for high yield and purity.
科学研究应用
N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been studied for its potential use in treating various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-(2-phenylethyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been studied for its potential use in treating anxiety, depression, and other psychiatric disorders.
属性
IUPAC Name |
N-(2-phenylethyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5S/c23-17(20-10-7-15-5-2-1-3-6-15)22-13-11-21(12-14-22)16-18-8-4-9-19-16/h1-6,8-9H,7,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMQOGZNUFQABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=S)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Phenylethyl)amino](4-pyrimidin-2-ylpiperazinyl)methane-1-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5705593.png)
![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5705611.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole](/img/structure/B5705629.png)
![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)
![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)
![1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)
![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)